5,6-Difluoro-1,3-benzoxazole
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Overview
Description
5,6-Difluoro-1,3-benzoxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring, with fluorine atoms substituted at the 5th and 6th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoro-1,3-benzoxazole typically involves the condensation of 2-aminophenol with fluorinated aldehydes or ketones under acidic or basic conditions. Common catalysts used in these reactions include metal catalysts such as palladium or copper, and sometimes, ionic liquid catalysts . The reaction is often carried out in solvents like ethanol or dimethylformamide (DMF) at elevated temperatures to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of recyclable catalysts and solvent-free conditions are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 5,6-Difluoro-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5,6-Difluoro-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of fluorescent probes for biological imaging.
Medicine: The compound is explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It is used in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism by which 5,6-Difluoro-1,3-benzoxazole exerts its effects involves interactions with various molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds and π-π interactions with biological targets, leading to increased binding affinity and specificity. This makes it a valuable scaffold in drug design and development .
Comparison with Similar Compounds
Benzoxazole: The parent compound without fluorine substitutions.
5-Fluoro-1,3-benzoxazole: A similar compound with a single fluorine substitution.
6-Fluoro-1,3-benzoxazole: Another variant with fluorine at the 6th position.
Uniqueness: 5,6-Difluoro-1,3-benzoxazole is unique due to the presence of two fluorine atoms, which significantly alter its electronic properties and reactivity compared to its mono-fluorinated or non-fluorinated counterparts. This dual substitution enhances its potential in various applications, particularly in medicinal chemistry where fluorine atoms can improve the pharmacokinetic properties of drug candidates .
Properties
Molecular Formula |
C7H3F2NO |
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Molecular Weight |
155.10 g/mol |
IUPAC Name |
5,6-difluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3F2NO/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H |
InChI Key |
WYHGCOVBXUPAES-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)OC=N2 |
Origin of Product |
United States |
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